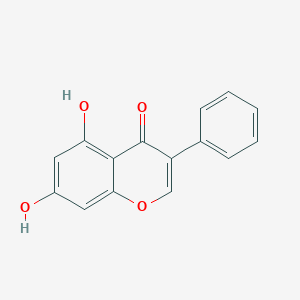

5,7-Dihydroxyisoflavone

Vue d'ensemble

Description

5,7-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of phenolic compound predominantly found in plants. Isoflavones are known for their structural similarity to estrogens, which allows them to interact with estrogen receptors in mammals. This interaction can lead to various health benefits, including anticarcinogenic, antiosteoporotic, antibacterial, cardioprotective, anti-inflammatory, antidiabetic, and antioxidant effects .

Applications De Recherche Scientifique

5,7-Dihydroxyisoflavone has a wide range of applications in scientific research:

Biology: It is studied for its antioxidant properties and its ability to interact with estrogen receptors.

Industry: It is used in the production of functional foods and nutraceuticals due to its health benefits.

Mécanisme D'action

Target of Action

5,7-Dihydroxyisoflavone, a type of isoflavone, is known to be a potent inducer of cytosolic Ca2+ release . This suggests that its primary targets could be the calcium channels in the cell membrane. The compound’s interaction with these channels can lead to changes in intracellular calcium levels, which play a crucial role in various cellular processes.

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets, leading to changes in intracellular calcium levels . This can affect various cellular processes, including cell signaling, muscle contraction, and neurotransmitter release. Additionally, this compound has been shown to have effects on protein gene expression .

Biochemical Pathways

Isoflavones, including this compound, are synthesized by plants through the phenylpropanoid biosynthetic pathway . They are involved in the plant defense reaction against pathogens . In humans, after ingestion, isoflavones are metabolized by enterocytes, liver cells, and intestinal microorganisms . They can exert various health benefits including anticarcinogenic, antiosteoporotic, antibacterial, cardioprotective, anti-inflammatory, antidiabetic, or antioxidant effects .

Pharmacokinetics

The pharmacokinetics of isoflavones, including this compound, involve their absorption, distribution, metabolism, and excretion (ADME). After ingestion, isoflavones are deglycosylated, demethylated, oxidized (or reduced), glucuronidated, or sulfated by enterocytes, liver cells, and intestinal microorganisms . The health effects of food-derived isoflavones are dependent on the food matrices and also on the ability of intestinal microflora to produce equol .

Result of Action

The molecular and cellular effects of this compound’s action include changes in intracellular calcium levels and effects on protein gene expression . These changes can affect various cellular processes and exert various health benefits, including anticarcinogenic, antiosteoporotic, antibacterial, cardioprotective, anti-inflammatory, antidiabetic, or antioxidant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the health benefits of food-derived isoflavones are dependent on the food matrices . Additionally, the ability of intestinal microflora to metabolize isoflavones can vary among individuals, affecting the health benefits of these compounds .

Analyse Biochimique

Biochemical Properties

For instance, they can act on several signaling pathways in the endothelium, where they potentiate the release of important vasorelaxant mediators .

Cellular Effects

Isoflavones are known to have various effects on different types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5,7-Dihydroxyisoflavone is not fully understood. Isoflavones are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of isoflavones can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of isoflavones can vary with different dosages in animal models .

Metabolic Pathways

It is known that isoflavones are synthesized by the phenylpropanoid biosynthetic pathway in plants .

Transport and Distribution

It is known that isoflavones can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that isoflavones can be localized in various subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5,7-Dihydroxyisoflavone can be synthesized through several methods. One common approach involves the use of dimethylcarbamoylchloride to protect the 7-hydroxy group during the synthesis of 7-hydroxy-5-methoxyisoflavones. Aminomethylation of the synthesized 7-hydroxy-5-methoxyisoflavones by formaldehyde aminals has also been studied .

Industrial Production Methods: Microbial transformation is another method used for the production of this compound. For instance, bacterial strains from fermented soybean paste have been shown to convert daidzein into ortho-dihydroxyisoflavones, including this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 5,7-Dihydroxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride are often employed.

Substitution: Substitution reactions can involve reagents like formaldehyde and amines for aminomethylation.

Major Products: The major products formed from these reactions include various aminomethyl derivatives and methoxyisoflavones .

Comparaison Avec Des Composés Similaires

- Biochanin A (5,7-dihydroxy-4’-methoxyisoflavone)

- Daidzein (7,4’-dihydroxyisoflavone)

- Genistein (7,4’-dihydroxy-6-methoxyisoflavone)

- Glycitein (7,4’-dihydroxy-6-methoxyisoflavone)

- Formononetin (7-hydroxy-4’-methoxyisoflavone)

Uniqueness: 5,7-Dihydroxyisoflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and chemical reactivity. Its ability to interact with estrogen receptors and its antioxidant properties make it a valuable compound for various applications in research and industry .

Activité Biologique

5,7-Dihydroxyisoflavone (DHI) is a member of the isoflavonoid family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of DHI, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by its unique flavonoid structure, which includes two hydroxyl groups at the 5 and 7 positions. This structural configuration is critical for its biological activity, particularly in modulating estrogen receptor activity and exhibiting antioxidant properties.

1. Antioxidant Activity

DHI exhibits potent antioxidant properties, which are essential for combating oxidative stress-related diseases. Studies have demonstrated that DHI can scavenge free radicals and reduce oxidative damage in various cellular models. For instance, DHI has shown significant efficacy in reducing intracellular reactive oxygen species (ROS) levels and protecting against hydrogen peroxide-induced oxidative stress in vascular endothelial cells .

| Assay | IC50 Value |

|---|---|

| DPPH Radical Scavenging | 9.21 mg/mL |

| ABTS Radical Scavenging | 94.31 μg/mL |

| Hydroxyl Radical Scavenging | 296.95 μg/mL |

2. Antimicrobial Activity

DHI has been evaluated for its antimicrobial properties against various pathogens. A study indicated that derivatives of DHI exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Vibrio cholerae. The minimum inhibitory concentration (MIC) values were determined to assess their efficacy .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Vibrio cholerae | 10 |

3. Estrogenic Activity

As a phytoestrogen, DHI interacts with estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens. Research indicates that DHI can enhance cell proliferation in estrogen-sensitive breast cancer cell lines, suggesting a dual role as both a potential therapeutic agent and a contributor to cancer risk under certain conditions .

The biological activities of DHI are attributed to several mechanisms:

- Estrogen Receptor Modulation : DHI binds to estrogen receptors, influencing gene expression related to cell proliferation and apoptosis.

- Antioxidative Mechanisms : By modulating various signaling pathways, DHI can enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative stress.

- Inhibition of Pro-inflammatory Mediators : DHI has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation .

Case Study 1: Antioxidant Effects in Endothelial Cells

A study investigated the protective effects of DHI on H2O2-induced oxidative damage in human vascular endothelial cells. Results showed that treatment with DHI significantly reduced ROS levels and improved cell viability compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In another study, a series of halogenated derivatives of DHI were synthesized and tested for antimicrobial activity. The results indicated that these derivatives exhibited enhanced antibacterial properties while maintaining low cytotoxicity towards mammalian cells .

Propriétés

IUPAC Name |

5,7-dihydroxy-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJGZPJJTHBVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418801 | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4044-00-2 | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4044-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 °C | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.